Z-丙氨酸-甘氨酸-甘氨酸-OH

描述

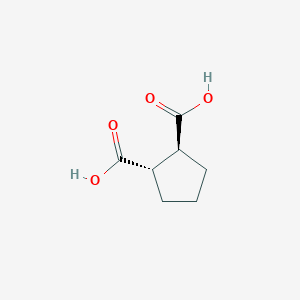

“Z-Ala-gly-gly-OH” is a peptide compound. Peptides are the building blocks of the polyamide structures of proteins. Each amino acid in a peptide is linked to another by an amide (or peptide) bond formed between the NH2 group of one and the CO2H group of the other .

Synthesis Analysis

Peptide synthesis requires selective acylation of a free amine. To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent. Then the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .Chemical Reactions Analysis

In order to synthesize a peptide from its component amino acids, two obstacles must be overcome. The first of these is statistical in nature, and is illustrated by considering the dipeptide Ala-Gly as a proposed target. The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .科学研究应用

肽的构象研究

甘氨酸和丙氨酸等氨基酸残基的构象行为对于理解肽折叠和稳定性至关重要。一项研究 (Owen 等,2012) 强调了(•)OH 自由基对甘氨酸和丙氨酸残基构象的影响。这项工作对理解肽和蛋白质的快速解折叠具有启示意义,这种现象在阿尔茨海默病和其他淀粉样肽相关疾病中提出。

酶稳定性和肽合成

肽对酶促水解的稳定性是肽研究的一个重要方面。English 和 Stammer (1978) 发现五肽 Z-甘氨酸-甘氨酸-苯丙氨酸-苯丙氨酸-丙氨酸 · OH 被胰凝乳蛋白酶等酶快速水解,而其不饱和对应物表现出显着的稳定性。这一发现为抗酶解肽稳定化提供了一种新方法 (English 和 Stammer,1978).

肽合成技术

(Matoni 和 Berndt,1980) 的研究探索了在特定条件下合成肽衍生物的方法,例如 Z-(L)-丙氨酸-(L)-苯丙氨酸-甘氨酸-(L)-苯丙氨酸-甘氨酸-OMe。这有助于我们了解有效的肽合成技术。

肽键形成中的催化

木瓜蛋白酶催化的肽合成,包括模型肽 Z-丙氨酸-缬氨酸-甘氨酸-OH,提供了对酶促肽键形成的见解 (Schuster、Mitin 和 Jakubke,1989)。了解此类反应的条件和效率对于涉及肽的生物技术应用至关重要。

用于结构分析的 NMR 研究

(Merutka、Dyson 和 Wright,1995) 等人的 NMR 研究提供了肽结构方面的至关重要信息。他们分析了无序线性肽的质子化学位移,有助于我们了解溶液中肽的结构。

肽螯合物

对铁硫蛋白模型肽(例如 Z-甘氨酸-半胱氨酸-甘氨酸-丙氨酸-半胱氨酸-甘氨酸-甘氨酸-半胱氨酸-甘氨酸-丙氨酸-半胱氨酸-甘氨酸-OH)的研究对于理解金属-肽相互作用非常重要。这些肽与铁和硫形成螯合物,这对研究金属蛋白及其功能具有重要意义 (Ohta、Kawasaki、Maeda、Tani 和 Kawasaki,1979)。

安全和危害

When handling “Z-Ala-gly-gly-OH”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

Z-Ala-Gly-Gly-OH, also known as N-benzyloxycarbonylglycine , is primarily used in the synthesis of peptides . Its primary targets are the amino acids that it interacts with during peptide synthesis .

Mode of Action

Z-Ala-Gly-Gly-OH acts as a building block in peptide synthesis . It interacts with its targets (amino acids) to form peptide bonds, resulting in the creation of peptides . The compound is used to protect certain amino and carboxyl groups during the synthesis of a peptide . It is involved in the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .

Biochemical Pathways

The primary biochemical pathway that Z-Ala-Gly-Gly-OH is involved in is peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for creating peptides from amino acids . The downstream effects of this process include the creation of complex proteins, which are vital for numerous biological functions.

Result of Action

The primary result of Z-Ala-Gly-Gly-OH’s action is the formation of peptide bonds, leading to the creation of peptides . These peptides can then be used in various biological processes, depending on their specific amino acid sequences.

Action Environment

The action of Z-Ala-Gly-Gly-OH is influenced by various environmental factors. For instance, the pH of the environment can impact the formation of peptide bonds . Additionally, the presence of other amino acids can influence the selectivity and efficiency of peptide synthesis .

属性

IUPAC Name |

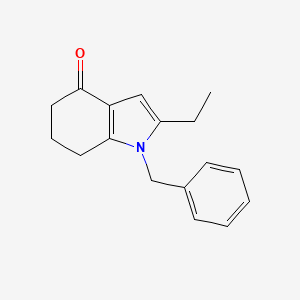

2-[[2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c1-10(14(22)17-7-12(19)16-8-13(20)21)18-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,22)(H,18,23)(H,20,21)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZHLKIJOZDQOI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901218233 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21929-69-1 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21929-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3252667.png)

![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B3252709.png)